Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Benzofuran-2-carboxamide Structure–Activity Relationship Chemical Library Design

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 888438-82-2) is a fully synthetic, small-molecule benzofuran-2-carboxamide derivative that belongs to a larger class of compounds being actively investigated for therapeutic modulation of tumor necrosis factor (TNF-α) and phosphodiesterase IV (PDE IV). The compound’s design incorporates three distinct pharmacophoric elements: a benzofuran core (known for facilitating π–π stacking and contributing to antiproliferative activity ), a 3-chlorophenyl amide motif, and a unique 3-(2-(m-tolyloxy)acetamido) side chain.

Molecular Formula C24H19ClN2O4
Molecular Weight 434.88
CAS No. 888438-82-2
Cat. No. B2368641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide
CAS888438-82-2
Molecular FormulaC24H19ClN2O4
Molecular Weight434.88
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C24H19ClN2O4/c1-15-6-4-9-18(12-15)30-14-21(28)27-22-19-10-2-3-11-20(19)31-23(22)24(29)26-17-8-5-7-16(25)13-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)
InChIKeyJPLOYRUGAYPBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Expert Procurement Guide: N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (888438-82-2) — Structural Rationale and Scientific Selection Criteria


N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 888438-82-2) is a fully synthetic, small-molecule benzofuran-2-carboxamide derivative that belongs to a larger class of compounds being actively investigated for therapeutic modulation of tumor necrosis factor (TNF-α) and phosphodiesterase IV (PDE IV) [1]. The compound’s design incorporates three distinct pharmacophoric elements: a benzofuran core (known for facilitating π–π stacking and contributing to antiproliferative activity [2][3]), a 3-chlorophenyl amide motif, and a unique 3-(2-(m-tolyloxy)acetamido) side chain. With a molecular weight of 434.88 g/mol and a molecular formula of C24H19ClN2O4 , this compound is supplied primarily for experimental and non-human research applications. Unlike many commercial benzofuran-2-carboxamides that remain as simple unsubstituted or mono-substituted scaffolds, this compound bears a distinct combination of substituents—3-chlorophenyl at the C-2 carboxamide terminus and a meta-tolyloxy acetamido group at the C-3 position—that collectively defines its chemical identity and potential binding profile. This precise substitution pattern is the primary factor that prevents direct interchangeability with other benzofuran-2-carboxamide candidates; even minor alterations at any of these three sites can fundamentally redirect target engagement, selectivity, or physicochemical properties.

Why N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide Cannot Be Interchanged: A Structural and Pharmacological Rationale


In the benzofuran-2-carboxamide series, generic substitution is precluded because the identity of the substituents at the C-2 carboxamide and C-3 acetamido positions directly determines the compound’s target engagement profile, potency, and selectivity. Patent literature on benzofuran carboxamide libraries demonstrates that compounds within this class are designed to inhibit phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF-α), yet small modifications to the N-phenyl substituent (R₅) at the C-2 carboxamide site, as well as alterations at the C-3 acetamido side chain, dramatically shift inhibitory potency [1]. For example, replacing the 3-chlorophenyl group of 888438-82-2 with a simple unsubstituted phenyl ring (such as in N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide) removes the electron-withdrawing chloro substituent, which is known to modulate hydrogen bonding, lipophilicity, and metabolic stability. Similarly, compounds bearing a C-3 2-methoxyacetamido group instead of the larger 2-(m-tolyloxy)acetamido moiety found in the target compound (e.g., CAS 888464-21-9 [2]) have been described in patent filings as part of libraries with distinct kinase and cancer cell inhibitory profiles [3]. Even closely related analogs, such as N-(4-ethoxyphenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 862978-26-5 ), shift the electronic and steric properties at the carboxamide terminus, making them non-substitutable without full re-validation of the biological outcome. Therefore, any decision to procure this compound must be based on its exact substitution pattern; substituting a close analog or an in-class candidate without rigorous head-to-head profiling would risk compromising the integrity of a structure–activity relationship (SAR) study, a lead optimization campaign, or an analytical reference protocol.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide: A Comparator-Driven Analysis


Structural Uniqueness versus Closest Commercial Analog: Unique C-3 m-Tolyloxy Acetamido Side Chain as a Key Differentiator

The target compound’s most defining feature—the 3-(2-(m-tolyloxy)acetamido) side chain—is absent in the vast majority of commercially available benzofuran-2-carboxamide analogs. A comprehensive search of major vendor catalogs and public databases reveals that analogs with a simple C-3 acetamido group (e.g., 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide ) or a C-3 furan-2-carboxamido group (e.g., N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide ) are far more common. The m-tolyloxy extension introduces a flexible, electron-rich aryl ether that significantly increases the molecular surface area and alters the hydrogen-bonding profile relative to simpler C-3 substituents. While no published head-to-head biochemical comparison between 888438-82-2 and its des-m-tolyloxy or m-tolyloxy-truncated analogs could be identified, the structural difference represents a qualitative, class-level differentiation that is critical for SAR studies: the presence of the C-3 m-tolyloxyacetamido group versus a simple acetamido group is predicted to modify lipophilicity (cLogP), polar surface area (PSA), and the number of rotatable bonds, all of which affect target binding and pharmacokinetic behavior [1]. For researchers aiming to systematically map the benzofuran-2-carboxamide chemical space, this compound fills a specific niche that is not occupied by any single other commercially cataloged analog.

Benzofuran-2-carboxamide Structure–Activity Relationship Chemical Library Design

Electron-Withdrawing 3-Chlorophenyl Amide vs. Unsubstituted N-Phenyl Amide: A Functional Group Rationale for Target Engagement

The 3-chlorophenyl amide group in 888438-82-2 introduces a meta-chloro substituent that is well-established in medicinal chemistry as an electron-withdrawing group capable of modulating π-stacking interactions, enhancing metabolic stability, and increasing binding affinity to certain hydrophobic enzyme pockets [1]. The comparator N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS unknown from catalog ) retains the same C-3 side chain but lacks the chloro substituent on the N-phenyl ring. For analogous benzofuran-2-carboxamide series targeting PDE IV and TNF-α, patent disclosures systematically demonstrate that variations at the N-aryl position (including the presence or absence of halogens, alkyl, or alkoxy groups) directly control the IC₅₀ value for PDE IV inhibition [2]. Although a direct PDE IV IC₅₀ value for 888438-82-2 has not been published, the class-level evidence from related benzofuran-2-carboxamides with 3-chlorophenyl substituents supports the hypothesis that the chloro substituent is not inert: it alters the electron density on the phenyl ring, changes the dihedral angle of the amide bond, and can participate in halogen bonding within hydrophobic sub-pockets [1]. In a lipophilic ligand efficiency (LLE) context, the 3-chloro substitution also impacts logD and may influence cellular permeability relative to the des-chloro comparator.

Medicinal Chemistry Phosphodiesterase IV Inhibition 3-Chlorophenyl Pharmacophore

Benzofuran-2-Carboxamide Class Antiproliferative Activity: Quantitative Class-Level Baseline for Comparator Context

Benzofuran-2-carboxamides as a class have demonstrated concentration-dependent antiproliferative effects on tumor cell lines at micromolar concentrations. In a peer-reviewed study of 15 heterocyclic benzofuran-2-carboxamide derivatives (compounds 3a–j and 6a–f), several analogs bearing a 2-N-acetamidopyridyl substituent (e.g., compound 3h) and a 2-imidazolynyl substituent (e.g., compound 6f) showed IC₅₀ values in the low micromolar range against SK-BR-3 (breast), MiaPaCa-2 (pancreatic), and SW620 (colon) cell lines [1]. Specifically, compound 6f showed selectivity on SK-BR-3, while compound 3i showed selective, concentration-dependent antiproliferative activity on SW620 cells. These compounds induced apoptosis through caspase activation (3h and 6f) or caused cell death via mitotic catastrophe (3i). Although 888438-82-2 was not included in this specific experimental panel, the benzofuran-2-carboxamide scaffold bearing a C-3 amide and C-2 N-aryl substitution is precisely the same pharmacophoric architecture used by all active compounds in the Hranjec et al. study. This provides a validated, quantitative class-level activity context: active benzofuran-2-carboxamides with appropriate C-2 and C-3 substitution achieve IC₅₀ values generally in the 5–50 μM range against these cell lines. The target compound’s unique C-3 m-tolyloxy acetamido group may shift both potency and selectivity relative to the simpler C-3 amides tested.

Antiproliferative Assay Cancer Cell Lines Benzofuran Pharmacophore

TNF-α and PDE IV Inhibitory Potential of 3-Substituted Benzofuran-2-Carboxamides: Pharmacological Rationale Derived from Patent Libraries

Patent literature on benzofuran-2-carboxamide libraries explicitly claims that compounds of this general structural class (Formula I, where R₅ is aryl or heteroaryl and R₂ is not hydrogen) inhibit tumor necrosis factor (TNF-α) production and phosphodiesterase IV (PDE IV) enzymatic activity [1]. The patent discloses that specific substitution at the C-2 and C-3 positions of the benzofuran core modulates inhibitory potency against both targets, with some exemplified compounds achieving PDE IV IC₅₀ values below 1 μM. While 888438-82-2 is not explicitly exemplified in this patent, its architecture—C-2 N-(3-chlorophenyl) carboxamide and C-3 (2-(m-tolyloxy)acetamido)—matches the generic Formula I scope precisely. By contrast, the comparator N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide replaces the flexible, electron-rich m-tolyloxy acetamido group with a shorter, conjugated furan-2-carboxamido group, which is expected to alter the shape, electrostatic potential, and hydrogen-bonding capacity of the C-3 side chain. In the context of PDE IV/TNF-α dual inhibition, such a structural difference is pharmacologically significant: the patent SAR demonstrates that moving from a C-3 alkoxy-substituted benzamide to a heteroaryl amide can shift the PDE IV IC₅₀ by more than 10-fold [1].

Tumor Necrosis Factor Alpha Phosphodiesterase IV Inflammation

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding, and Rotatable Bond Count as Selection Drivers

The calculated physicochemical properties of 888438-82-2 differentiate it from simpler benzofuran-2-carboxamide analogs in ways that matter for both in vitro assay design and potential in vivo progression. Based on the compound’s SMILES structure (CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl ), the predicted cLogP is approximately 4.5–5.0, the topological polar surface area (tPSA) is ~70–80 Ų, and the molecule contains 8 rotatable bonds [1]. For comparison, N-(3-chlorophenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide (CAS 888464-21-9 [2]) replaces the m-tolyloxy group with a methoxy group, reducing the predicted cLogP by approximately 1.0–1.5 units and the molecular weight by ~100 g/mol while also lowering the number of rotatable bonds. These differences directly affect aqueous solubility, plasma protein binding, membrane permeability, and metabolic stability [3]. In a procurement context where a screening campaign aims to probe the relationship between lipophilicity and target engagement, 888438-82-2 occupies a specific higher-lipophilicity niche that is not duplicated by the methoxy analog. Similarly, the N-(4-ethoxyphenyl)-substituted analog (CAS 862978-26-5 ) adds an ethoxy group at the 4-position of the N-phenyl ring, further altering electronic and steric properties compared to the target compound.

Lipophilic Ligand Efficiency Physicochemical Properties Drug-likeness

Best Research and Industrial Application Scenarios for N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide


Structure–Activity Relationship (SAR) Studies on Benzofuran-2-Carboxamide Libraries Targeting PDE IV or TNF-α

In medicinal chemistry programs focused on PDE IV/TNF-α dual inhibition, this compound is ideally suited as a late-stage SAR probe to interrogate the impact of a bulky, lipophilic C-3 m-tolyloxy acetamido side chain. The patent-defined benzofuran carboxamide scaffold [1] explicitly includes substitution at both the C-2 carboxamide and C-3 acetamido positions as key determinants of potency. By including 888438-82-2 in a compound library alongside the simpler C-3 2-methoxyacetamido analog (CAS 888464-21-9) and the C-3 furan-2-carboxamido analog, researchers can systematically deconvolve the contributions of side chain size, flexibility, hydrogen bonding, and lipophilicity to target engagement. A well-designed matrix experiment across these three structural variants, tested in a PDE IV fluorescence polarization assay or a TNF-α ELISA, would generate quantitative SAR that is directly actionable for lead optimization.

Antiproliferative Screening Panel on Solid Tumor Cell Lines with Comparator Benzofuran-2-Carboxamides

Building on the established class-level antiproliferative activity of benzofuran-2-carboxamides [2], procurement of 888438-82-2 enables a focused head-to-head screening campaign. A rational experimental design would compare 888438-82-2 against compounds 3h and 6f (from Hranjec et al., 2013) in SK-BR-3, MiaPaCa-2, and SW620 cell lines at concentrations of 0.1–100 μM. This would directly answer whether the unique C-3 m-tolyloxy acetamido group improves potency, shifts cell line selectivity, or alters the mechanism of cell death (apoptosis vs. mitotic catastrophe) relative to the 2-imidazolynyl or 2-N-acetamidopyridyl comparators. Because the benzofuran-2-carboxamide scaffold is shared, any observed differential activity can be directly attributed to the C-3 substituent, providing high-value chemical biology insights.

Physicochemical Profiling and Property-Based Lead Optimization Across a Lipophilicity Gradient

For teams performing property-based drug design, 888438-82-2 occupies a high-lipophilicity bracket (predicted cLogP ~4.5–5.0) within the benzofuran-2-carboxamide series . A systematic physicochemical screening set could include the target compound alongside the less lipophilic methoxy analog (cLogP ~3.0–3.5) and the more polar des-chloro N-phenyl analog. Experimental determination of logD (shake-flask), thermodynamic solubility (μM in PBS and FaSSIF), and parallel artificial membrane permeability (PAMPA) for this set would reveal how the N-aryl chloro and C-3 m-tolyloxy groups independently modulate properties critical for oral absorption and cell permeability. This information directly feeds into a multi-parameter optimization (MPO) scorecard for lead nomination.

Selectivity Profiling Against a Kinase or Bromodomain Panel for Polypharmacology Assessment

Given that benzofuran-2-carboxamides have been identified as CK2 kinase inhibitors with submicromolar IC₅₀ values [3], and that the benzofuran scaffold is also present in bromodomain-targeting compounds, procuring 888438-82-2 for a selectivity panel (e.g., a panel of 50–100 purified kinases or a bromodomain BROMOscan® assay) would determine whether the m-tolyloxy acetamido modification alters kinase selectivity relative to the parent benzofuran-2-carboxamide chemotype. Such data are critical for assessing polypharmacology risks and for identifying potential off-target liabilities early in a discovery program. Without this specific compound, the impact of the extended C-3 side chain on selectivity cannot be assessed.

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.